molecular formula C16H10N2O3 B13909349 2-(Benzoyloxyimino)-3-oxo-3-phenylpropanenitrile

2-(Benzoyloxyimino)-3-oxo-3-phenylpropanenitrile

Cat. No.: B13909349
M. Wt: 278.26 g/mol
InChI Key: CSLITMYGKKNUDV-JXAWBTAJSA-N
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Description

N-(2-Imino-3-oxo-3-phenylpropanenitrile)benzoate is a complex organic compound with a unique structure that includes both nitrile and benzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Imino-3-oxo-3-phenylpropanenitrile)benzoate typically involves the reaction of 3-oxo-3-phenylpropanenitrile with benzoic acid under specific conditions. One common method includes the use of a base such as sodium methoxide in methanol at room temperature, which facilitates the formation of the desired product through a Michael addition reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Imino-3-oxo-3-phenylpropanenitrile)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(2-Imino-3-oxo-3-phenylpropanenitrile)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-Imino-3-oxo-3-phenylpropanenitrile)benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Imino-3-oxo-3-phenylpropanenitrile)benzoate is unique due to the presence of both nitrile and benzoate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various synthetic and research applications.

Properties

Molecular Formula

C16H10N2O3

Molecular Weight

278.26 g/mol

IUPAC Name

[(Z)-(1-cyano-2-oxo-2-phenylethylidene)amino] benzoate

InChI

InChI=1S/C16H10N2O3/c17-11-14(15(19)12-7-3-1-4-8-12)18-21-16(20)13-9-5-2-6-10-13/h1-10H/b18-14-

InChI Key

CSLITMYGKKNUDV-JXAWBTAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=N\OC(=O)C2=CC=CC=C2)/C#N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=NOC(=O)C2=CC=CC=C2)C#N

Origin of Product

United States

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